5-Nitro-2-(2-pyridylthio)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-pyridin-2-ylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c15-8-9-7-10(14(16)17)4-5-11(9)18-12-3-1-2-6-13-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCDKUHKWVDHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371825 | |
| Record name | 5-Nitro-2-[(pyridin-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-54-3 | |
| Record name | 5-Nitro-2-[(pyridin-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Nitro 2 2 Pyridylthio Benzaldehyde
Strategic Retrosynthesis and Key Bond Disconnections
The retrosynthetic analysis of 5-Nitro-2-(2-pyridylthio)benzaldehyde identifies the carbon-sulfur bond between the benzaldehyde (B42025) ring and the pyridyl moiety as the primary disconnection point. This bond is strategically formed through a nucleophilic aromatic substitution (SNAr) reaction. The analysis suggests that the synthesis can be achieved by reacting a suitable benzaldehyde precursor, activated by an electron-withdrawing group, with a pyridinethiol nucleophile.
The key disconnection is as follows:
Image of the retrosynthesis of this compound
This retrosynthetic approach simplifies the synthesis into the coupling of two key fragments: an electrophilic aromatic aldehyde and a nucleophilic thiol.
Precursor Chemistry and Starting Material Utilization
The successful synthesis of this compound relies on the careful selection and utilization of appropriate precursor molecules.
Application of 2-Chloro-5-nitrobenzaldehyde in Synthetic Routes
The primary precursor for the benzaldehyde portion of the target molecule is 2-Chloro-5-nitrobenzaldehyde. This compound is a suitable electrophile due to the presence of a chlorine atom, which can act as a leaving group, and a nitro group in the para position to the chlorine. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the SNAr reaction.
Properties of 2-Chloro-5-nitrobenzaldehyde:
| Property | Value |
| Molecular Formula | C₇H₄ClNO₃ |
| Molecular Weight | 185.56 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 76-78 °C |
Introduction of the Pyridyl Thioether Moiety
The pyridyl thioether moiety is introduced using 2-mercaptopyridine (pyridine-2-thiol). This molecule acts as the nucleophile in the SNAr reaction. The thiol group provides the sulfur atom that forms the crucial carbon-sulfur bond with the benzaldehyde ring. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Reaction Conditions and Catalytic Systems for Optimized Synthesis
The synthesis of this compound is typically achieved by the reaction of 2-Chloro-5-nitrobenzaldehyde with 2-mercaptopyridine. The optimization of reaction conditions is crucial for achieving a high yield and purity of the final product.
A general procedure involves dissolving 2-Chloro-5-nitrobenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, commonly a carbonate salt like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N), is added to the reaction mixture to facilitate the deprotonation of 2-mercaptopyridine. The reaction is then stirred at an elevated temperature, typically ranging from 80 to 120 °C, for a period of several hours until completion.
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into water, which precipitates the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. While this reaction is often carried out without a specific catalyst, the choice of solvent and base plays a critical role in the reaction's efficiency.
Analogous Synthetic Approaches for Related Benzaldehyde Derivatives
The synthetic principles applied to the preparation of this compound can be extended to the synthesis of a variety of other substituted benzaldehyde derivatives.
Synthesis of Nitro-Substituted Benzaldehyde Analogs
The synthesis of various nitro-substituted benzaldehyde analogs often involves either the direct nitration of a substituted benzaldehyde or the chemical modification of a pre-existing nitrobenzaldehyde. For instance, the nitration of benzaldehyde itself typically yields a mixture of ortho-, meta-, and para-nitrobenzaldehyde, with the meta isomer being the major product.
Examples of Nitration Reactions for Benzaldehyde Analogs:
| Starting Material | Nitrating Agent | Major Product(s) |
| Benzaldehyde | HNO₃/H₂SO₄ | 3-Nitrobenzaldehyde (B41214) |
| 2-Chlorobenzaldehyde | HNO₃/H₂SO₄ | 2-Chloro-5-nitrobenzaldehyde and 2-Chloro-3-nitrobenzaldehyde |
| Salicylaldehyde | Fuming HNO₃/Acetic Acid | 5-Nitrosalicylaldehyde and 3-Nitrosalicylaldehyde |
Furthermore, functional groups on a nitrobenzaldehyde can be chemically transformed to create new analogs. For example, the aldehyde group can undergo condensation reactions with various nucleophiles to form Schiff bases or other derivatives.
Synthetic Routes to Diverse Pyrydyl Thioether Structures
The synthesis of pyridyl thioethers, a significant class of compounds in medicinal and materials chemistry, can be achieved through various synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the required reaction conditions. Key strategies for the formation of the crucial carbon-sulfur bond between a pyridine (B92270) ring and a thiol moiety include nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and reactions involving radical intermediates.
A prevalent and practical approach for the synthesis of pyridyl thioethers is the nucleophilic aromatic substitution (SNAr) reaction. This method typically involves the reaction of a halo-substituted pyridine, which is activated by electron-withdrawing groups, with a thiol in the presence of a base. The reactivity of the halo-pyridine is contingent on the nature of the halogen and the position of the electron-withdrawing group. For instance, the synthesis of this compound can be accomplished via the SNAr reaction of 2-chloro-5-nitrobenzaldehyde with 2-mercaptopyridine. The nitro group at the para-position to the chlorine atom activates the aromatic ring, facilitating the nucleophilic attack by the thiolate anion of 2-mercaptopyridine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base like potassium carbonate or sodium hydroxide to deprotonate the thiol.
Another significant route to pyridyl thioethers involves metal-catalyzed cross-coupling reactions. These methods are particularly useful when the aromatic ring is not sufficiently activated for SNAr. Palladium and copper-based catalytic systems are commonly employed for the formation of aryl thioether bonds. For example, the Buchwald-Hartwig amination protocol has been adapted for C-S bond formation, coupling aryl halides or triflates with thiols in the presence of a palladium catalyst, a phosphine ligand, and a base. Similarly, copper-catalyzed Ullmann-type reactions provide a classic method for the synthesis of aryl thioethers, including those with a pyridyl moiety. These reactions often require higher temperatures but are effective for a broad range of substrates.
Furthermore, synthetic strategies involving radical intermediates have been developed for the preparation of pyridyl thioethers. Photochemical methods, for instance, can be utilized to generate aryl radicals from aryl halides, which can then be trapped by a sulfur source. Recent advancements have demonstrated the use of organocatalysts under mild, light-induced conditions to synthesize aryl alkyl thioethers from inexpensive alcohols and aryl chlorides, with tetramethylthiourea serving as a sulfur source.
The versatility of these synthetic routes allows for the preparation of a wide array of pyridyl thioether structures with diverse functionalities. The following table summarizes some of the key synthetic approaches to pyridyl thioethers.
| Synthetic Method | Reactants | Typical Reagents & Conditions | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Thiol | Base (e.g., K2CO3, NaOH), Polar Aprotic Solvent (e.g., DMF, DMSO) | Often metal-free, good for electron-deficient systems | Requires activated aryl halide |
| Palladium-catalyzed Cross-Coupling | Aryl Halide/Triflate + Thiol | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base | Broad substrate scope, milder conditions than Ullmann | Metal contamination, cost of catalyst and ligands |
| Copper-catalyzed Cross-Coupling (Ullmann) | Aryl Halide + Thiol | Cu catalyst (e.g., CuI), Ligand, Base | Effective for a wide range of substrates | Often requires high temperatures, stoichiometric copper |
| Photochemical Radical Reaction | Aryl Halide + Sulfur Source | Light, Organocatalyst | Mild conditions, thiol-free options | May have limited substrate scope |
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 2 Pyridylthio Benzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group in 5-Nitro-2-(2-pyridylthio)benzaldehyde is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the para-position. This electronic influence enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to a variety of nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions
The electron-deficient nature of the carbonyl carbon in this compound facilitates its reaction with a range of nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to add to the carbonyl group to furnish secondary alcohols. For instance, the reaction with a Grignard reagent (R-MgX) would proceed through a nucleophilic addition mechanism to yield the corresponding secondary alcohol after an acidic workup.
Similarly, the Wittig reaction, which involves the use of a phosphonium (B103445) ylide, can be employed to convert the aldehyde into an alkene. The reaction of this compound with a Wittig reagent (Ph3P=CHR) would lead to the formation of a substituted alkene, with the geometry of the product being dependent on the nature of the ylide used.
Condensation Reactions, including Schiff Base Formation
The activated aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The general stability of Schiff bases derived from aromatic aldehydes suggests that these reactions proceed with high efficiency. For example, condensation with aniline (B41778) would produce N-(5-nitro-2-(pyridin-2-ylthio)benzylidene)aniline.
The formation of Schiff bases from substituted benzaldehydes and various anilines is a well-established transformation in organic synthesis. The reaction conditions often involve refluxing the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step.
Table 1: Representative Schiff Base Formation Reactions
| Aldehyde | Amine | Product | Reaction Conditions | Yield (%) |
| This compound | Aniline | N-(5-nitro-2-(pyridin-2-ylthio)benzylidene)aniline | Ethanol, reflux, cat. Acetic Acid | Data not available |
| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-((E)-(3-nitrophenyl)imino)methyl)benzene | Stirring, NaOH catalyst | High |
| Benzaldehyde (B42025) | m-Nitroaniline | N-(3-nitrobenzylidene)aniline | Ethanol, Acetic acid | Data not available |
Reductive and Oxidative Transformations
The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for the reduction of aldehydes to primary alcohols. Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like the nitro group or the thioether linkage under standard conditions. The reaction with NaBH4 is generally carried out in an alcoholic solvent.
It has been reported that the reduction of nitroaromatic compounds to their corresponding amines can be achieved using sodium borohydride in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com However, under standard conditions, NaBH4 is selective for the aldehyde.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), and pyridinium (B92312) chlorochromate (PCC). The choice of oxidant and reaction conditions is crucial to avoid undesired side reactions, such as the oxidation of the sulfur atom in the thioether linkage. For instance, oxidation of substituted benzaldehydes to benzoic acids using pyridinium bromochromate in dimethyl sulfoxide (B87167) has been reported. researchgate.net
Transformations Involving the Pyridyl Thioether Group
The pyridyl thioether moiety in this compound offers additional sites for chemical modification, including reactions centered at the sulfur atom and on the pyridine (B92270) ring.
Sulfur-Centered Reactions and Ligand Transformations
The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with oxidizing agents such as potassium permanganate can lead to the formation of the corresponding sulfoxide or sulfone. chemrxiv.org The pyridyl thioether can also act as a ligand, coordinating to metal centers. This property is exploited in the design of various catalysts and functional materials. For example, pyridine-2,6-bis(thioether) complexes of ruthenium have been studied as catalysts for transfer hydrogenation. acs.org
Pyridine Ring Reactivity and Derivatization
The pyridine ring in the pyridyl thioether group can undergo several transformations.
Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com The presence of the electron-withdrawing nitro group on the benzaldehyde ring may further influence the reactivity of the pyridine ring towards nucleophiles. Reactions of 2-chloro-nitropyridines with arenethiolates have been shown to proceed via an addition-elimination mechanism to yield 2-arylthio-nitropyridines. rsc.org
Alkylation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to alkylation. Reaction with alkyl halides can lead to the formation of a pyridinium salt. This quaternization of the nitrogen atom would further activate the pyridine ring towards nucleophilic attack.
Metal-Catalyzed Cross-Coupling: The pyridine ring can also be a substrate for metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. Palladium-catalyzed C-H halogenation of pyridyl sulfides has been reported, which can then be used in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling to form new C-C bonds. nih.govacs.org
Chemistry of the Nitro Group
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can undergo various transformations.
Reductive Functionalization Pathways
The reduction of the nitro group in aromatic compounds is a well-established transformation that can lead to a variety of functional groups, most commonly the amino group. While specific studies on the reductive functionalization of this compound are not extensively documented in the available literature, the reactivity can be inferred from general knowledge of nitroarene reduction.
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, with hydrogen gas as the reducing agent. The general reaction proceeds as follows:
R-NO₂ + 3 H₂ --(Catalyst)--> R-NH₂ + 2 H₂O
For this compound, this would yield 5-Amino-2-(2-pyridylthio)benzaldehyde. The reaction conditions, such as pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity.
Chemical Reduction: A variety of chemical reagents can be used to reduce nitroarenes. These include metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/CH₃COOH) and metal hydrides. The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups. For instance, tin(II) chloride (SnCl₂) is a mild reducing agent that is often used for this purpose.
The plausible reductive functionalization pathways for the nitro group in this compound are summarized in the table below.
| Reagent/Catalyst | Product | Notes |
| H₂/Pd-C | 5-Amino-2-(2-pyridylthio)benzaldehyde | High efficiency and clean reaction. |
| SnCl₂/HCl | 5-Amino-2-(2-pyridylthio)benzaldehyde | Mild conditions, good for sensitive substrates. |
| Fe/HCl | 5-Amino-2-(2-pyridylthio)benzaldehyde | Cost-effective and commonly used in industrial processes. |
| Zn/CH₃COOH | 5-Amino-2-(2-pyridylthio)benzaldehyde | Alternative to strong acid conditions. |
| Na₂S₂O₄ | 5-Amino-2-(2-pyridylthio)benzaldehyde | Sodium dithionite (B78146) can be used under neutral or basic conditions. |
This table represents potential pathways based on general organic chemistry principles, as specific literature for this compound is limited.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Benzaldehyde and its derivatives are common substrates in a variety of MCRs. While specific examples incorporating this compound are not readily found in the literature, its aldehyde functionality suggests its potential participation in several named MCRs.
For instance, it could potentially be a component in the Passerini reaction , reacting with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. Similarly, in an Ugi reaction , it could react with an amine, a carboxylic acid, and an isocyanide to yield a bis-amide.
The electron-withdrawing nature of the nitro group would activate the aldehyde group towards nucleophilic attack, potentially enhancing its reactivity in these reactions compared to unsubstituted benzaldehyde. The pyridylthio group might also influence the reaction's stereoselectivity or chelate with certain catalysts.
A hypothetical example of a three-component reaction involving this compound is presented below:
| Reaction Name | Reactants | Potential Product Structure |
| Passerini Reaction | This compound, Acetic Acid, tert-Butyl isocyanide | α-acetoxy-N-tert-butyl-2-(5-nitro-2-(pyridin-2-ylthio)phenyl)acetamide |
| Ugi Reaction | This compound, Aniline, Acetic Acid, tert-Butyl isocyanide | N-(tert-butyl)-2-(N-(5-nitro-2-(pyridin-2-ylthio)benzyl)acetamido)-2-phenylacetamide |
This table illustrates the potential application of this compound in MCRs based on the known reactivity of aldehydes. Specific experimental validation is not available in the reviewed literature.
Studies on Reaction Mechanisms and Kinetic Profiles
Detailed mechanistic and kinetic studies on reactions involving this compound are scarce in the public domain. However, the reactivity of this molecule will be governed by the electronic and steric effects of its substituents.
Elucidation of Intermediates and Transition States
The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates and the determination of the energy of transition states. For reactions involving the aldehyde group, such as nucleophilic addition, a tetrahedral intermediate is typically formed. The stability of this intermediate and the energy of the transition state leading to it would be influenced by the substituents on the aromatic ring.
The electron-withdrawing nitro group at the para-position to the aldehyde would stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate through resonance, thereby facilitating the nucleophilic attack. The pyridylthio group at the ortho-position may exert steric hindrance and also participate electronically.
Influence of Substituents on Reaction Selectivity and Rate
The substituents on the benzaldehyde ring play a crucial role in determining the rate and selectivity of its reactions.
Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. In the context of the aldehyde's reactivity, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate for nucleophilic addition reactions.
The combined influence of these two groups would result in a unique reactivity profile for this compound. A hypothetical comparison of the relative reaction rates of substituted benzaldehydes in a generic nucleophilic addition reaction is provided below.
| Benzaldehyde Derivative | Substituent Effects | Expected Relative Rate |
| Benzaldehyde | (Reference) | 1 |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing | > 1 |
| 2-Thiomethylbenzaldehyde | Weakly activating/deactivating, steric hindrance | < 1 |
| This compound | Strong electron-withdrawing, potential steric hindrance and complex electronic effects | Likely > 1, but potentially modulated by the ortho-substituent |
This table provides a qualitative prediction of reactivity based on established principles of physical organic chemistry. Experimental kinetic data for this compound are not available in the surveyed literature.
Spectroscopic and Diffraction Data for this compound Remains Elusive in Public Domain
A comprehensive search for spectroscopic and crystallographic data for the chemical compound this compound has yielded no specific experimental results for its structural characterization. Despite targeted searches across scientific databases and chemical supplier websites, detailed information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction analysis is not publicly available.
The inquiry sought to build a detailed article based on established analytical techniques for molecular characterization. However, the absence of published ¹H NMR, ¹³C NMR, mass fragmentation, IR absorption data, and crystallographic parameters for this specific compound prevents a scientifically accurate and thorough discussion as outlined.
While data exists for structurally related compounds—such as various isomers of nitrobenzaldehyde and other thio-substituted benzaldehydes—this information cannot be extrapolated to accurately describe the unique spectroscopic and structural properties of this compound. Generating an article based on related but distinct molecules would be scientifically inaccurate and misleading.
Therefore, until research containing the synthesis and detailed structural analysis of this compound is published and made accessible, a complete and factual article on its advanced structural characterization cannot be provided.
Spectroscopic and Diffraction Methodologies for Advanced Structural Characterization
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Investigation of Crystal Packing and Intermolecular Interactions
The presence of aromatic rings, a nitro group, a thioether linkage, and a pyridyl nitrogen atom allows for a range of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals forces. The planarity of the benzaldehyde (B42025) and pyridine (B92270) rings would likely encourage stacking interactions, a common feature in the crystal structures of aromatic compounds. These interactions, driven by electrostatic and dispersion forces, would contribute significantly to the stability of the crystal lattice.
Crystallographic Studies of Related Nitrobenzaldehyde and Pyridyl Thioether Compounds
To further elaborate on the potential solid-state structure of 5-Nitro-2-(2-pyridylthio)benzaldehyde, it is instructive to examine the crystallographic data of analogous compounds.
Studies on various nitrobenzaldehyde isomers reveal common packing motifs. For instance, the crystal structure of 3-nitrobenzaldehyde (B41214) is characterized by aromatic π-π stacking interactions, with a centroid-centroid separation of 3.7363 (5) Å. iucr.org Similarly, in p-nitrobenzaldehyde, the nitro and aldehyde groups are coplanar with the benzene (B151609) ring, which facilitates efficient packing. iucr.org The position of the nitro group can influence the molecular coplanarity and, consequently, the crystal packing. mdpi.com In some nitro-substituted compounds, weak intermolecular C-H···O interactions involving the nitro group are important for stabilizing the crystal structure. mdpi.com In the crystal structure of (E)-1-(4-nitrobenzylidene)-2,2-diphenylhydrazine, which contains a nitrobenzene (B124822) moiety, the packing is influenced by van der Waals contacts.
Research on pyridyl thioethers , often in the context of metal complexes, also provides valuable insights. In these structures, π-π interactions between pyridyl rings and other aromatic systems are a recurring feature. mdpi.com Additionally, less prevalent σ-π interactions have been observed. mdpi.com The crystal packing in these compounds can form layered or chain-like structures depending on the nature of the intermolecular forces. mdpi.com In some cases, van der Waals contacts involving sulfur atoms are also noted.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. For a compound like 5-Nitro-2-(2-pyridylthio)benzaldehyde, these calculations would provide a deep understanding of its behavior at a molecular level.
Determination of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO would likely be distributed over the electron-rich pyridylthio moiety, while the strong electron-withdrawing nitro group would cause the LUMO to be localized on the nitrobenzaldehyde ring. This distribution facilitates intramolecular charge transfer, a key characteristic of many organic functional materials.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Property | Energy (eV) | Description |
|---|---|---|
| EHOMO | Value | Associated with electron-donating ability. |
| ELUMO | Value | Associated with electron-accepting ability. |
| Energy Gap (ΔE) | Value | Indicates chemical reactivity and kinetic stability. |
Note: Specific energy values for this compound require dedicated computational analysis and are not currently published.
Charge Distribution and Reactivity Site Prediction
Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, is invaluable for predicting reactive sites. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.
Red/Yellow Regions: Indicate electron-rich areas with a negative electrostatic potential, susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro and aldehyde groups, and the nitrogen atom of the pyridine (B92270) ring.
Blue Regions: Indicate electron-deficient areas with a positive electrostatic potential, prone to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbon atom of the aldehyde group.
This analysis helps in understanding intermolecular interactions and predicting how the molecule will engage with other reagents.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules. Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately predict various molecular properties.
For this compound, DFT would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Simulate infrared and Raman spectra to help in the structural characterization of the molecule.
Determine Thermodynamic Properties: Calculate parameters such as zero-point energy, entropy, and heat capacity.
Predict Electronic Properties: Compute dipole moment, polarizability, and hyperpolarizability to assess potential applications in nonlinear optics.
Table 2: Molecular Properties Calculable by DFT
| Property | Description |
|---|---|
| Optimized Geometry | Bond lengths (Å), Bond angles (°) |
| Vibrational Frequencies | IR and Raman active modes (cm-1) |
| Global Reactivity Descriptors | Hardness, Softness, Electronegativity |
| Dipole Moment | Measure of molecular polarity (Debye) |
Note: The table represents properties that can be calculated via DFT; specific values for the title compound are not available in the cited literature.
Computational Studies of Conformational Dynamics
The flexibility of this compound arises from the rotation around the C-S and C-C single bonds connecting the aromatic rings. Computational studies of conformational dynamics are essential to identify the most stable conformers and the energy barriers for rotation between them. This is typically done by performing a potential energy surface (PES) scan, where the dihedral angles are systematically varied and the energy of the molecule is calculated at each step. This analysis reveals the global minimum energy structure and other low-energy conformers that may exist in equilibrium. The piperidine (B6355638) ring in a related structure, 5-Nitro-2-(piperidin-1-yl)benzaldehyde, was shown to adopt a stable chair conformation. A similar analysis would clarify the spatial arrangement of the pyridyl and benzaldehyde (B42025) rings in the title compound.
Molecular Modeling for Reaction Pathway Prediction and Mechanistic Insight
Molecular modeling is a critical tool for predicting reaction pathways and understanding reaction mechanisms at an atomic level. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic substitution or condensation reactions involving the aldehyde group.
By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows researchers to:
Identify the most likely reaction mechanism.
Determine the rate-limiting step by identifying the highest energy barrier (activation energy).
Analyze the structure of transition states to understand the electronic and geometric changes that occur during the reaction.
Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone and can guide the design of more efficient synthetic routes.
Applications of 5 Nitro 2 2 Pyridylthio Benzaldehyde in Synthetic Organic Chemistry
Strategic Use as a Key Building Block in Target Synthesis
There is no specific information available in the scientific literature regarding the use of 5-Nitro-2-(2-pyridylthio)benzaldehyde as a key building block in the total synthesis of complex target molecules.
Construction of Heterocyclic Systems
Detailed examples or methodologies for the construction of specific heterocyclic systems, such as quinolines, benzothiazines, or pyridothienopyrimidines, utilizing this compound as a precursor could not be found in a review of current scientific literature.
Development of Advanced Organic Intermediates
The role of this compound in the development of advanced organic intermediates for pharmaceuticals, agrochemicals, or other specialized fields is not documented in readily accessible scientific resources.
Derivatization for Functional Material Design and Synthesis
Information regarding the derivatization of this compound for the design and synthesis of functional materials with specific optical, electronic, or polymeric properties is not present in the available literature.
Contributions to Diversity-Oriented Synthesis and Chemical Libraries
There are no published reports on the use of this compound as a scaffold or building block in diversity-oriented synthesis programs aimed at the creation of chemical libraries for high-throughput screening or drug discovery.
Supramolecular Chemistry and Molecular Assembly
Investigation of Non-Covalent Interactions for Self-Assembly
The self-assembly of 5-Nitro-2-(2-pyridylthio)benzaldehyde into larger, ordered structures would be dictated by a combination of weak intermolecular forces.
The presence of two aromatic rings, the nitrated benzene (B151609) ring and the pyridine (B92270) ring, strongly suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are a significant driving force in the self-assembly of planar molecules. Depending on the relative orientation of the rings, offset or face-to-face stacking could occur, contributing to the formation of columnar or layered supramolecular structures. The electron-deficient nature of the nitro-substituted ring and the electron distribution in the pyridine ring could lead to specific donor-acceptor type π-π interactions.
The pyridyl nitrogen and the thioether sulfur atom in this compound are excellent coordination sites for metal ions. This opens up the possibility of forming a wide range of coordination polymers and metal-organic frameworks (MOFs). By reacting this compound with various metal salts, it is conceivable to construct one-, two-, or three-dimensional networks where the organic molecule acts as a linker between metal centers. The geometry of the resulting framework would be influenced by the coordination preference of the metal ion and the conformational flexibility of the organic ligand.
Design and Characterization of Supramolecular Architectures
Based on the interplay of the non-covalent interactions discussed above, various supramolecular architectures could be envisioned for this compound. In the solid state, a layered structure might be formed, stabilized by a combination of hydrogen bonds and π-π stacking. The introduction of metal ions could lead to the formation of more rigid and porous frameworks. The characterization of such architectures would typically involve single-crystal X-ray diffraction to elucidate the precise arrangement of molecules in the solid state. Spectroscopic techniques such as NMR and FT-IR, along with thermal analysis, would also be crucial in characterizing these assemblies.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Transformations Mediated by 5-Nitro-2-(2-pyridylthio)benzaldehyde
The benzaldehyde (B42025) functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations. The presence of both a nitro group and a pyridylthio substituent on the aromatic ring of this compound suggests its potential as a multifunctional catalyst or a precursor to novel catalytic structures.
Nitrobenzaldehyde derivatives are frequently employed in the study of reaction mechanisms and the development of new catalytic systems. sarchemlabs.com The electron-withdrawing nature of the nitro group in this compound can enhance the electrophilicity of the aldehyde carbon, potentially facilitating reactions such as aldol (B89426) condensations and other carbon-carbon bond-forming reactions. d-nb.infobyjus.com Furthermore, the pyridylthio group can act as a coordinating ligand for transition metals, opening the door to metal-ligand cooperative catalysis. nih.gov This cooperative action could enable unique reactivity and selectivity in processes like C-H functionalization. acs.orgnih.gov
Future research could focus on harnessing these features to develop novel catalytic applications. For instance, the pyridylthio moiety could direct metal catalysts to specific sites on a substrate, while the aldehyde group participates in the reaction. This dual functionality could be particularly advantageous in asymmetric catalysis, where precise control over the spatial arrangement of reactants is crucial.
Table 1: Potential Catalytic Applications Based on Analogous Compounds
| Catalytic Transformation | Role of this compound Moiety | Relevant Analogues |
|---|---|---|
| Asymmetric Aldol Reactions | Enhanced electrophilicity from the nitro group; potential for chiral ligand development. | Substituted Nitrobenzaldehydes d-nb.info |
| C-H Functionalization | Pyridylthio group as a directing group for transition metal catalysts. acs.orgnih.gov | 2-pyridyl-substituted aromatics |
| Organocatalysis | Aldehyde as a platform for iminium/enamine activation; nitro group modulating reactivity. nih.govresearchgate.net | Functionalized Benzaldehydes d-nb.info |
Advanced Spectroscopic Probes and Sensing Applications
The design of selective and sensitive spectroscopic probes for the detection of biologically and environmentally important species is a rapidly advancing field. The structural features of this compound make it an excellent candidate for the development of novel chemosensors. The pyridyl group is a well-established motif in the design of ligands for selective metal ion complexation and sensing. rsc.orgresearchgate.net The sulfur atom in the pyridylthio group can also exhibit strong affinity for soft metal ions.
The compound's framework could be engineered to create fluorescent or colorimetric sensors. For example, the interaction of the pyridylthio moiety with a specific metal ion could induce a change in the electronic properties of the molecule, leading to a detectable spectroscopic signal. This could be based on mechanisms such as chelation-enhanced fluorescence (CHEF). rsc.org
Furthermore, the aldehyde group is a reactive handle that can be used to design probes for specific analytes, such as thiols. mdpi.com The reaction of the aldehyde with a target thiol could lead to a change in fluorescence or color. The nitro group can also play a role by modulating the electronic and photophysical properties of the molecule, potentially enhancing the sensitivity of the probe. mdpi.com
Table 2: Potential Sensing Applications and Design Strategies
| Target Analyte | Proposed Sensing Mechanism | Role of Functional Groups |
|---|---|---|
| Metal Ions (e.g., Zn²⁺, Cd²⁺, Hg²⁺) | Chelation-enhanced fluorescence (CHEF) or colorimetric changes upon coordination. rsc.org | Pyridylthio moiety acts as the primary binding site. rsc.orgresearchgate.net |
| Biological Thiols (e.g., Cysteine) | Nucleophilic addition of the thiol to the aldehyde, leading to a spectroscopic change. mdpi.com | Aldehyde group as the reactive site. |
Integration into Complex Chemical Systems for Advanced Functions
Beyond its direct applications in catalysis and sensing, this compound can serve as a versatile building block for the construction of more complex chemical systems with advanced functions. The presence of multiple reactive and coordinating sites allows for its integration into supramolecular assemblies, polymers, and functional materials.
The pyridyl and thioether functionalities can be used to coordinate with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. nih.gov The properties of these materials, such as their porosity and catalytic activity, could be tuned by the specific structure of the benzaldehyde ligand. The aldehyde group could also be used for post-synthetic modification of these materials, allowing for the introduction of other functional groups.
Moreover, the principles of cascade reactions, where multiple bond-forming events occur in a single pot, could be applied to this compound to rapidly generate molecular complexity. nih.govresearchgate.net For instance, a reaction could be initiated at the aldehyde, followed by a cyclization involving the pyridylthio group, leading to the synthesis of novel heterocyclic scaffolds. Such complex molecules could have applications in medicinal chemistry and materials science.
Table 3: Potential for Integration into Advanced Chemical Systems
| System Type | Method of Integration | Potential Function |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Coordination of the pyridylthio group to metal nodes. | Gas storage, separation, catalysis. |
| Supramolecular Assemblies | Non-covalent interactions involving the aromatic ring and functional groups. | Molecular recognition, self-healing materials. |
| Functional Polymers | Incorporation as a monomer via polymerization of the aldehyde or a derivative. | Stimuli-responsive materials, advanced coatings. |
Q & A
Q. What are the recommended synthetic routes for 5-Nitro-2-(2-pyridylthio)benzaldehyde, and how can reaction conditions be optimized?
A palladium-catalyzed Sonogashira coupling is a common method. For example, 2-bromo-5-nitrobenzaldehyde reacts with 2-ethynylpyridine using PdCl₂(PPh₃)₂ (3 mol%) and CuI (1 mol%) as catalysts in a hexane/EtOAc solvent system. Reaction optimization involves controlling temperature (room temperature to 80°C) and stoichiometry (1:1.2 molar ratio of aldehyde to ethynyl reagent). Column chromatography with gradients like hexane/EtOAc (2:1) achieves purification, yielding 76% of the product as a violet solid .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
Combine spectroscopic techniques:
- ¹H NMR : Confirm the aldehyde proton (δ ~10.6 ppm) and pyridylthio group integration .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 295.25) and fragmentation patterns .
- Elemental analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 69.21%, H: 4.70%, N: 9.61%) .
Q. What precautions are necessary for handling this compound in the laboratory?
- Respiratory protection : Use OV/AG/P99 respirators for prolonged exposure due to nitro group toxicity .
- Environmental controls : Avoid drainage contamination; collect spills in inert absorbents .
- Storage : Store in air-tight containers at 4°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) using Mo Kα radiation (λ = 0.71073 Å) reveals:
Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be analyzed?
Q. What strategies improve selectivity in nitration reactions for synthesizing this compound?
- Directed ortho-nitration : Use sulfuric acid as a directing group to favor nitro placement at the 5-position of the benzaldehyde core.
- Temperature control : Maintain 0–5°C during HNO₃ addition to minimize byproducts (e.g., dinitro derivatives) .
Q. How does the pyridylthio substituent influence the compound’s reactivity in nucleophilic additions?
- Steric effects : The bulky pyridylthio group hinders nucleophilic attack at the aldehyde, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Electronic effects : The sulfur atom’s electron-withdrawing nature increases the aldehyde’s electrophilicity, accelerating reactions like Grignard additions .
Methodological Guidance
9. Designing derivatives for biological activity screening:
- Scaffold modification : Introduce substituents (e.g., trifluoromethyl groups) via Suzuki-Miyaura cross-coupling to enhance binding to target proteins .
- In-silico screening : Dock optimized derivatives into active sites (e.g., kinase domains) using AutoDock Vina to prioritize synthesis .
10. Addressing low yields in Sonogashira couplings:
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for improved turnover.
- Oxygen exclusion : Degas solvents with N₂ to prevent alkyne oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
